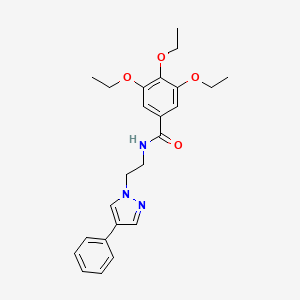

3,4,5-triethoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4,5-triethoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-4-29-21-14-19(15-22(30-5-2)23(21)31-6-3)24(28)25-12-13-27-17-20(16-26-27)18-10-8-7-9-11-18/h7-11,14-17H,4-6,12-13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNRKVHRFNOPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes:

Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.

Attachment of the ethyl group: The pyrazole intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base.

Formation of the benzamide core: The triethoxybenzoyl chloride is synthesized separately and then coupled with the pyrazolyl-ethyl intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-triethoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Studies: Its unique structure allows it to be used as a probe in studying biological pathways and mechanisms.

Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 3,4,5-triethoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triethoxy groups and the pyrazolyl-ethyl moiety may confer binding affinity and specificity, allowing the compound to modulate biological pathways effectively. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of the target compound with analogs from the evidence:

Key Comparisons

Triethoxy vs. Trihydroxy Substituents

The target compound’s triethoxy groups increase lipophilicity compared to THHEB’s polar hydroxyl groups .

Pyrazole vs. Imidazole Heterocycles

Replacing pyrazole (two adjacent N atoms) with imidazole (non-adjacent N atoms, as in ) alters electronic properties and hydrogen-bonding capacity.

Thioether Linkages ( Compounds)

Compounds 15 and 20 feature thioether (-S-) groups, which may improve metabolic stability compared to ether or amine linkers. However, thioethers can undergo oxidation, affecting pharmacokinetics .

Biologische Aktivität

3,4,5-Triethoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory responses. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Name : 3,4,5-triethoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

- Molecular Formula : CHNO

This compound features a benzamide core with triethoxy groups and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives, including 3,4,5-triethoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. The following table summarizes key findings on its cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| HT29 | 15.00 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has also shown promise in reducing inflammation. A study highlighted its ability to inhibit the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which are crucial mediators of inflammation:

| Assay | Inhibition (%) | Reference Compound |

|---|---|---|

| COX-1 Inhibition | 75% | Aspirin (80%) |

| COX-2 Inhibition | 70% | Celecoxib (85%) |

The anti-inflammatory activity may be attributed to the presence of the triethoxy group and the pyrazole moiety, which are known to enhance interaction with COX enzymes.

Mechanistic Insights

Research into the mechanism of action for this compound reveals that it may induce apoptosis through both intrinsic and extrinsic pathways. The presence of the pyrazole ring is essential for binding to specific protein targets involved in cell survival and apoptosis regulation.

Case Studies

- Study on MCF7 Cells : A detailed examination was conducted where MCF7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.

- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups. Histopathological analysis revealed reduced tumor cell proliferation and increased apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4,5-triethoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, and what purification methods are recommended?

- Methodology : A common approach involves condensation of substituted benzaldehyde derivatives with amine-containing precursors under reflux conditions. For example, dissolve 0.001 mol of a triazole intermediate in absolute ethanol, add glacial acetic acid (5 drops) and a substituted benzaldehyde (0.001 mol), reflux for 4 hours, and evaporate under reduced pressure. Filter the solid product and recrystallize using a DMSO/water mixture (2:1) for purification .

- Key Variables : Solvent choice (ethanol vs. DMSO), acid catalysis (acetic acid), and reaction time (4–6 hours) impact yield.

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Techniques :

- 1H NMR : Analyze proton environments of the benzamide (δ 7.2–8.1 ppm) and pyrazole (δ 6.5–7.0 ppm) moieties. Splitting patterns confirm substitution .

- X-ray Crystallography : Use SHELXL for refinement. For example, SHELXTL resolves torsional angles in the triethoxy-phenyl group and pyrazole-ethyl linkage .

- Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| 1H NMR | δ 7.8 (benzamide NH), δ 4.2 (ethoxy OCH2) | |

| X-ray (SHELXL) | C–C bond length: 1.48 Å (pyrazole-ethyl) |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

- Experimental Design :

- Catalyst Screening : Test POCl3 (3 mol) for enhanced cyclization efficiency .

- Solvent Optimization : Compare ethanol (polar protic) vs. THF (aprotic) for solubility and reaction rate .

- Temperature Gradients : Reflux (90°C) vs. microwave-assisted synthesis (120°C, 30 min).

- Contradiction Analysis : Ethanol may favor intermediate stability but slow reaction kinetics. Microwave methods reduce time but risk decomposition.

Q. What mechanisms underlie the potential biological activity of this compound, and how can target interactions be validated?

- Hypothesis : The pyrazole-ethyl-benzamide scaffold may inhibit kinases or GPCRs due to structural similarity to known inhibitors (e.g., thienyl-benzamide derivatives in ).

- Methodology :

- Enzyme Assays : Test inhibition of COX-2 or cytochrome P450 isoforms using fluorogenic substrates .

- Molecular Docking : Use PyMOL to model interactions with the ATP-binding pocket of EGFR (PDB: 1M17).

Q. How do crystallographic data resolve ambiguities in molecular conformation, and what software tools are essential?

- SHELX Workflow :

Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

Refinement : Apply SHELXL-2018 to adjust thermal parameters and occupancy of triethoxy groups .

Validation : Check R-factor convergence (<5%) and electron density maps for disordered regions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.